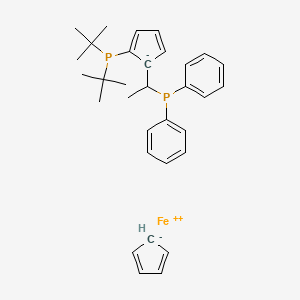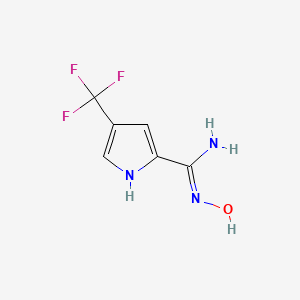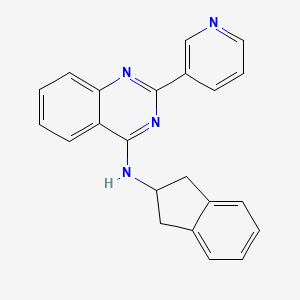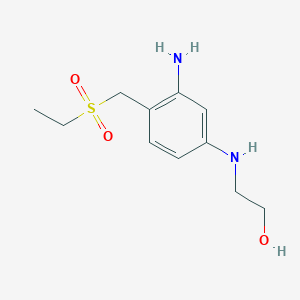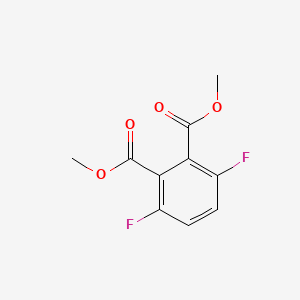
Dimethyl 3,6-difluorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-difluorophthalate is an organic compound that belongs to the class of phthalate esters It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 6 positions, and two ester groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-difluorophthalate can be synthesized through the esterification of 3,6-difluorophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally involve heating the mixture to reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6-difluorophthalate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,6-difluorophthalic acid
Reduction: 3,6-difluorobenzyl alcohol
Substitution: Various substituted phthalates depending on the nucleophile used
Scientific Research Applications
Dimethyl 3,6-difluorophthalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which dimethyl 3,6-difluorophthalate exerts its effects involves the interaction of its ester groups with various enzymes and chemical reagents. The fluorine atoms can influence the reactivity of the compound by altering the electron density on the benzene ring, making it more or less reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: Lacks the fluorine atoms and has different reactivity and applications.
Dimethyl 3,6-dihydrophthalate: Similar structure but lacks the fluorine atoms, leading to different chemical properties.
Dimethyl 2,5-difluorophthalate: Fluorine atoms are positioned differently, resulting in distinct reactivity.
Uniqueness
Dimethyl 3,6-difluorophthalate is unique due to the presence of fluorine atoms at the 3 and 6 positions, which significantly influence its chemical reactivity and potential applications. The fluorine atoms can enhance the compound’s stability and alter its interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H8F2O4 |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
dimethyl 3,6-difluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4H,1-2H3 |
InChI Key |
WBAGQPQTSZURHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
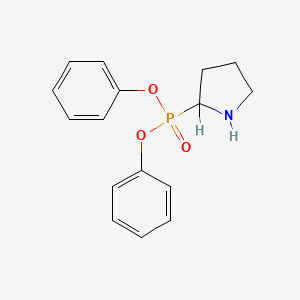
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)

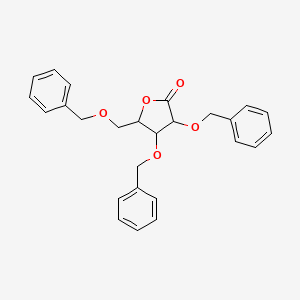
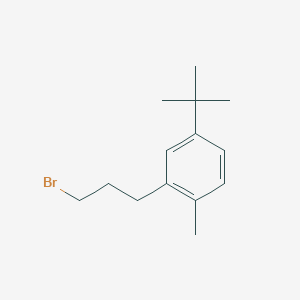
![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
